2,2-Diethylcyclopropanecarbonitrile
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Overview
Description
2,2-Diethylcyclopropanecarbonitrile is an organic compound characterized by a cyclopropane ring substituted with two ethyl groups and a nitrile group. Cyclopropane derivatives are known for their strained ring structure, which imparts unique reactivity and properties to these compounds.
Preparation Methods
The synthesis of 2,2-Diethylcyclopropanecarbonitrile can be achieved through various methods. One common approach involves the reaction of an alkene with a carbene or carbenoid to form the cyclopropane ring. For instance, the reaction of diazomethane with an appropriate alkene can yield the desired cyclopropane derivative . Industrial production methods often involve the use of specialized catalysts and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2,2-Diethylcyclopropanecarbonitrile undergoes several types of chemical reactions due to the presence of the strained cyclopropane ring and the nitrile group. Common reactions include:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The cyclopropane ring can undergo nucleophilic substitution reactions, especially under acidic or basic conditions.
Cyclopropanation: The compound can participate in cyclopropanation reactions with alkenes to form more complex cyclopropane derivatives.
Scientific Research Applications
2,2-Diethylcyclopropanecarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Cyclopropane derivatives are explored for their potential use in pharmaceuticals due to their unique reactivity and stability.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2-Diethylcyclopropanecarbonitrile involves its interaction with molecular targets through its nitrile group and the strained cyclopropane ring. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, while the cyclopropane ring can undergo ring-opening reactions that release energy and drive further chemical transformations .
Comparison with Similar Compounds
2,2-Diethylcyclopropanecarbonitrile can be compared with other cyclopropane derivatives such as 2,2-Dimethylcyclopropanecarbonitrile and 2,2-Diethylcyclopropanecarboxamide. These compounds share similar structural features but differ in their substituents and functional groups, which impart different reactivities and applications.
Properties
IUPAC Name |
2,2-diethylcyclopropane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-3-8(4-2)5-7(8)6-9/h7H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVYWLHLDKSBFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC1C#N)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10293800 |
Source
|
Record name | 2,2-diethylcyclopropanecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10293800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54418-05-2 |
Source
|
Record name | NSC92364 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92364 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2-diethylcyclopropanecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10293800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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